molecular formula C23H22ClN5O2 B15014788 tert-butyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15014788
M. Wt: 435.9 g/mol
InChI Key: JJHNKYUQHKBCLY-UHFFFAOYSA-N
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Description

TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an amino group, a chlorophenyl group, and multiple cyano groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methylene chloride and catalysts like sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate
  • Tert-butyl 6-amino-8-(4-chlorophenyl)-5,7,7-tricyano-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate

Uniqueness

TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

tert-butyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C23H22ClN5O2/c1-22(2,3)31-21(30)29-8-7-16-17(10-25)20(28)23(12-26,13-27)19(18(16)11-29)14-5-4-6-15(24)9-14/h4-7,9,18-19H,8,11,28H2,1-3H3

InChI Key

JJHNKYUQHKBCLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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